The Alchemist's Key: An In-depth Technical Guide to Indoline-1-carbonyl chloride
The Alchemist's Key: An In-depth Technical Guide to Indoline-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-1-carbonyl chloride (CAS Number: 117086-91-6), a reactive acyl chloride derivative of the indoline scaffold, represents a critical building block in the synthesis of a diverse array of biologically active molecules. The indoline core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals, where it contributes to a wide spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of Indoline-1-carbonyl chloride, from its synthesis and characterization to its application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices, provide validated protocols, and explore the landscape of its utility in modern drug discovery, grounded in authoritative scientific literature.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrrolidine ring, is a cornerstone of medicinal chemistry. Its rigid, three-dimensional structure provides a versatile scaffold for the presentation of pharmacophoric elements in a defined spatial orientation, facilitating high-affinity interactions with biological targets. The diverse biological activities exhibited by indoline-containing compounds, such as their roles as anticancer, anti-inflammatory, and antimicrobial agents, underscore the importance of this structural motif in drug design.[1][2]
Indoline-1-carbonyl chloride serves as a highly valuable intermediate for the facile introduction of the indoline scaffold into a target molecule. The presence of the reactive carbonyl chloride group at the nitrogen atom allows for efficient N-acylation reactions with a wide range of nucleophiles, enabling the construction of amides, esters, and other functional groups. This reactivity profile makes it a go-to reagent for chemists seeking to explore the structure-activity relationships of indoline-based compounds in the pursuit of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Indoline-1-carbonyl chloride is paramount for its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 117086-91-6 | [3] |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| IUPAC Name | indoline-1-carbonyl chloride | |
| Synonyms | 2,3-dihydro-1H-indole-1-carbonyl chloride | [3] |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | |
| Storage | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture. | [3] |
Analytical Characterization:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups of the pyrrolidine ring will present as two triplets in the aliphatic region. The triplet corresponding to the C3 methylene group is expected to be upfield (around δ 3.2 ppm), while the C2 methylene triplet, being adjacent to the nitrogen atom, will be downfield (around δ 4.2 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon and the eight carbons of the indoline ring. The carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.[4] The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons at C2 and C3 will appear further upfield.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically observed in the range of 1750-1815 cm⁻¹.[5] Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and/or [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of a chlorine atom or the entire carbonyl chloride group.
Synthesis of Indoline-1-carbonyl chloride
The synthesis of Indoline-1-carbonyl chloride is typically achieved by the reaction of indoline with a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.
digraph "Synthesis of Indoline-1-carbonyl chloride" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
}
Caption: Key reactions of Indoline-1-carbonyl chloride with various nucleophiles.
A. Synthesis of Indoline-1-carboxamides:
The reaction with primary or secondary amines is a facile and high-yielding method for the preparation of N-substituted indoline-1-carboxamides. These amides are prevalent in many biologically active compounds.
Experimental Protocol: General Procedure for Amide Formation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.
-
Slowly add a solution of Indoline-1-carbonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents.
-
Purify the resulting amide by recrystallization or column chromatography.
B. Synthesis of Indoline-1-carboxylates (Carbamates):
Reaction with alcohols, typically in the presence of a base like pyridine or triethylamine, affords the corresponding indoline-1-carboxylates. These carbamates can serve as protecting groups for the indoline nitrogen or as key functionalities in their own right.
Experimental Protocol: General Procedure for Ester (Carbamate) Formation
-
Dissolve the alcohol (1.0 eq) and a base such as pyridine (1.1 eq) in an anhydrous aprotic solvent.
-
Add Indoline-1-carbonyl chloride (1.05 eq) and stir at room temperature.
-
Upon completion, perform an aqueous workup and purify the resulting ester.
Applications in Drug Discovery:
While specific examples of marketed drugs synthesized directly from Indoline-1-carbonyl chloride are not prominently featured in the readily available literature, the resulting N-acyl indoline scaffold is a key component in a vast number of compounds investigated in drug discovery programs. For instance, derivatives of indoline have been explored as inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to infectious diseases and neurodegenerative disorders. The ability to readily synthesize a library of N-acyl indoline derivatives using Indoline-1-carbonyl chloride makes it an invaluable tool for structure-activity relationship (SAR) studies in the optimization of lead compounds.
Safety and Handling
Indoline-1-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will cause severe burns upon contact with skin and eyes. Inhalation of vapors can cause respiratory irritation.[6]
-
Reactivity: It reacts vigorously with water and other protic solvents. It is incompatible with strong oxidizing agents, strong bases, and alcohols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition.
Conclusion
Indoline-1-carbonyl chloride is a versatile and powerful reagent for the synthesis of a wide range of N-substituted indoline derivatives. Its high reactivity, coupled with the biological significance of the indoline scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory. The continued exploration of the chemical space accessible from this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Development and Application of Indolines in Pharmaceuticals. (2023). Molecules, 28(3), 1395. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 33034-33063. [Link]
-
1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022). Organic Letters, 24(5), 1136-1140. [Link]
-
Synthesis of indoline and aniline analogs: (a) triphosgene, aq. NaHCO3, CH2Cl2, 25 °C, 1 h. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 584-627. [Link]
- US8304541B2 - Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(22), 15099-15124. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 49-55. [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2015). International Journal of Organic Chemistry, 5, 12-17. [Link]
-
The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy, 32(9), 14-21. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 24, 2026, from [Link]
Sources
- 1. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 3. US20240109915A1 - Novel acc inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]
